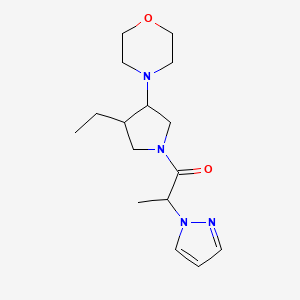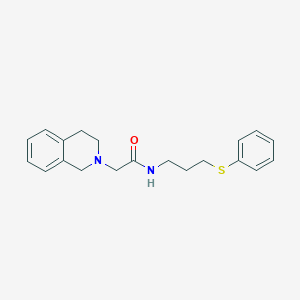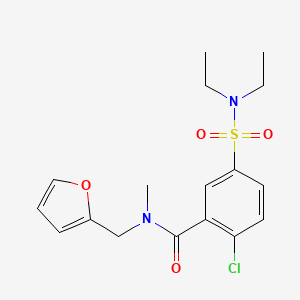![molecular formula C12H16ClNO B6621129 [(2S)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B6621129.png)
[(2S)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methanol is a chemical compound that features a pyrrolidine ring substituted with a chlorophenylmethyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced via nucleophilic substitution reactions using chloromethyl benzene derivatives and suitable nucleophiles.
Hydroxymethylation: The hydroxymethyl group can be introduced through reduction reactions, such as the reduction of a corresponding ketone or aldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.
Substitution: The chlorophenylmethyl group can participate in nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(2S)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methanol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of pyrrolidine derivatives.
Industrial Chemistry: It is employed in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of [(2S)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the chlorophenylmethyl group contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2S)-1-[(3-chlorophenyl)methyl]pyrrolidin-2-yl]methanol
- [(2S)-1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methanol
- [(2S)-1-[(4-bromophenyl)methyl]pyrrolidin-2-yl]methanol
Uniqueness
[(2S)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methanol is unique due to the presence of the chlorophenylmethyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
[(2S)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h3-6,12,15H,1-2,7-9H2/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVOWHGMYGCDHV-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-propyl-2-[[5-(1,3-thiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B6621048.png)
![5-[[[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]pyridine-2-carboxamide](/img/structure/B6621057.png)
![(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-[5-(methoxymethyl)-2-methylfuran-3-yl]methanone](/img/structure/B6621061.png)
![5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide](/img/structure/B6621082.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3-ethyl-N-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B6621097.png)
![N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6621111.png)
![Ethyl 4-[[2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetyl]amino]benzoate](/img/structure/B6621121.png)

![5-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B6621138.png)
![[2-Oxo-2-(2-phenylethylamino)ethyl] 5-ethoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B6621143.png)
![1-[[5-[Ethyl(phenyl)sulfamoyl]pyridin-2-yl]amino]-3-(3-methylphenyl)urea](/img/structure/B6621149.png)
![[2-(4-Bromophenyl)-2-oxoethyl] 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6621157.png)

